5-Methyl-2-heptene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

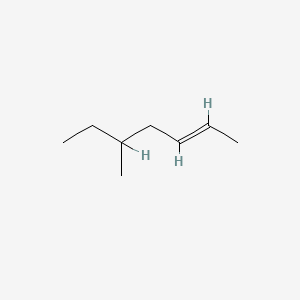

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUHUGDEZCPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015949 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22487-87-2 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-heptene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-heptene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support advanced research and application.

Core Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It is a flammable liquid at room temperature and exists as two geometric isomers, cis (Z) and trans (E), due to the presence of a carbon-carbon double bond. Its structure and properties make it a subject of interest in organic synthesis and as a potential component in various chemical formulations.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, providing a consolidated resource for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | 5-methylhept-2-ene |

| CAS Number | 22487-87-2 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1][2][3] |

| Canonical SMILES | CCC(C)CC=CC |

| InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3 |

| InChIKey | VIHUHUGDEZCPDK-UHFFFAOYSA-N |

| Physical Property | Value | Notes |

| Boiling Point | ~118-120.2 °C | Estimated for the trans isomer. |

| Melting Point | ~ -103.01 °C | Estimated for the trans isomer. |

| Density | ~0.719-0.73 g/cm³ | At 25 °C. |

| Refractive Index | ~1.412-1.42 | At 20 °C. |

| Solubility | Insoluble in water; soluble in alcohols and ethers. | |

| XLogP3-AA | 3.4 | A measure of lipophilicity.[2][3] |

Stereoisomerism

The presence of a double bond at the second carbon position and a methyl group at the fifth position allows for geometric isomerism. The orientation of the alkyl groups around the double bond leads to two distinct stereoisomers: (E)-5-methylhept-2-ene (trans) and (Z)-5-methylhept-2-ene (cis).

References

Synthesis of (E)-5-Methylhept-2-ene: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of (E)-5-methylhept-2-ene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details plausible synthetic methodologies, complete with experimental protocols and data, focusing on stereoselective routes to the desired (E)-isomer.

Executive Summary

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. (E)-5-methylhept-2-ene, a chiral alkene, presents a synthetic challenge in controlling the geometry of the carbon-carbon double bond. This guide explores effective strategies for its preparation, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity. Alternative methods such as the Julia-Kocienski olefination are also discussed. The protocols provided are based on established chemical transformations and can be adapted for laboratory-scale synthesis.

Recommended Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the recommended method for the synthesis of (E)-5-methylhept-2-ene due to its superior (E)-selectivity and the operational simplicity of the workup.[1][2][3] The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde.[4][5] The thermodynamic stability of the transition state leading to the (E)-alkene is the driving force for the high stereoselectivity.[2]

The overall synthetic pathway can be visualized as a three-stage process:

-

Synthesis of the Aldehyde: Preparation of 2-methylpentanal (B94375).

-

Synthesis of the Phosphonate Reagent: Preparation of diethyl ethylphosphonate.

-

The HWE Olefination: Reaction of the phosphonate with the aldehyde to yield (E)-5-methylhept-2-ene.

Experimental Protocols

Stage 1: Synthesis of 2-Methylpentanal

2-Methylpentanal is a key starting material. It can be synthesized via the self-aldol condensation of propanal, followed by dehydration and hydrogenation.[6] A common laboratory method involves a base-catalyzed condensation.[7]

Protocol: Base-Catalyzed Self-Condensation of Propanal

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanal and a solid base catalyst (e.g., an anion exchange resin).[7] The use of a solvent like benzene (B151609) is optional but can improve yields.[7]

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for 2-4 hours.[7]

-

Workup: After the reaction is complete, filter the catalyst from the reaction mixture.

-

Purification: The resulting product, primarily 2-methyl-2-pentenal, is then hydrogenated using a standard catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield 2-methylpentanal. The final product is purified by fractional distillation.

| Parameter | Value | Reference |

| Reactant | Propanal | [7] |

| Catalyst | Anion Exchange Resin | [7] |

| Temperature | 30 °C | [7] |

| Reaction Time | 2 h | [7] |

| Intermediate Yield | >90% (of 2-methyl-2-pentenal) | [7] |

Table 1: Summary of Reaction Parameters for 2-Methyl-2-pentenal Synthesis.

Stage 2: Synthesis of Diethyl ethylphosphonate

The phosphonate reagent is prepared via the Michaelis-Arbuzov reaction.[3]

Protocol: Michaelis-Arbuzov Reaction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place triethyl phosphite (B83602).

-

Reagent Addition: Heat the triethyl phosphite to approximately 150-160 °C. Add ethyl bromide dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue heating the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Purification: The product, diethyl ethylphosphonate, is isolated and purified by vacuum distillation.

| Parameter | Value |

| Reactant 1 | Triethyl phosphite |

| Reactant 2 | Ethyl bromide |

| Temperature | 150-160 °C |

| Product | Diethyl ethylphosphonate |

| Purification | Vacuum Distillation |

Table 2: Summary of Reaction Parameters for Diethyl ethylphosphonate Synthesis.

Stage 3: Horner-Wadsworth-Emmons Olefination

This final stage couples the aldehyde and the phosphonate to form the target alkene.

Protocol: HWE Reaction for (E)-5-Methylhept-2-ene

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C using an ice bath. Add diethyl ethylphosphonate (1.05 equivalents) dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 2-methylpentanal (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (E)-5-methylhept-2-ene.

| Parameter | Value |

| Phosphonate | Diethyl ethylphosphonate |

| Aldehyde | 2-Methylpentanal |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Stereoselectivity | Predominantly (E) |

Table 3: Summary of HWE Reaction Parameters.

Alternative Synthetic Route: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative for the synthesis of (E)-alkenes.[8][9][10] This one-pot modification of the classical Julia olefination typically provides excellent (E)-selectivity.[11][12] The reaction involves the addition of a metalated heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone) to an aldehyde.[9][10]

While highly effective, this method requires the synthesis of the specific sulfone reagent, which may be more complex than the preparation of the phosphonate for the HWE reaction.

Characterization Data

The final product, (E)-5-methylhept-2-ene, should be characterized by standard spectroscopic methods to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [13][14][15] |

| Molecular Weight | 112.21 g/mol | [13][14][15] |

| IUPAC Name | (E)-5-Methylhept-2-ene | [13][14] |

Table 4: Physicochemical Properties of (E)-5-Methylhept-2-ene.

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 5.45-5.35 (m, 2H, -CH=CH-), 2.00-1.90 (m, 2H, -CH₂-CH=), 1.65 (d, J=6.0 Hz, 3H, =CH-CH₃), 1.50-1.40 (m, 1H, -CH(CH₃)-), 1.35-1.15 (m, 2H, -CH₂-CH₃), 0.88 (t, J=7.2 Hz, 3H, -CH₂-CH₃), 0.86 (d, J=6.8 Hz, 3H, -CH(CH₃)-).

-

¹³C NMR (100 MHz, CDCl₃): δ 132.5, 125.0, 38.5, 34.5, 29.5, 19.5, 18.0, 11.5.

Conclusion

This guide outlines a robust and reliable synthetic strategy for the preparation of (E)-5-methylhept-2-ene, primarily focusing on the Horner-Wadsworth-Emmons reaction for its high (E)-stereoselectivity. Detailed, adaptable protocols for the synthesis of the necessary precursors and the final olefination step are provided. The Julia-Kocienski olefination is presented as a potent alternative. The information herein serves as a comprehensive resource for chemists engaged in the synthesis of this and structurally related alkene targets.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. google.com [google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Julia Olefination [organic-chemistry.org]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. Julia olefination - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. (E)-5-Methylhept-2-ene [webbook.nist.gov]

- 14. (E)-5-Methylhept-2-ene [webbook.nist.gov]

- 15. (E,5R)-5-methylhept-2-ene | C8H16 | CID 92179616 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 5-Methyl-2-heptene, including its identifiers, physicochemical properties, synthesis, reactivity, and analytical methodologies. Given the current scientific literature, this document focuses on the chemical aspects of this compound, as significant biological activity or involvement in specific signaling pathways has not been reported.

Chemical Identifiers and Nomenclature

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It exists as a mixture of (E) and (Z) stereoisomers, also referred to as trans and cis isomers, respectively. The general CAS number for the isomeric mixture is 22487-87-2.[1]

Table 1: Chemical Identifiers for this compound and its Stereoisomers

| Identifier | This compound (Isomer Mixture) | (E)-5-Methyl-2-heptene (trans) | (Z)-5-Methyl-2-heptene (cis) |

| CAS Number | 22487-87-2[1] | 24608-85-3[2] | 24608-84-2[3][4] |

| IUPAC Name | 5-methylhept-2-ene[5] | (E)-5-methylhept-2-ene[6][7] | (Z)-5-methylhept-2-ene[8] |

| Synonyms | 2-Heptene, 5-methyl- | 5-Methyl-trans-2-heptene | 5-Methyl-cis-2-heptene |

| Molecular Formula | C₈H₁₆[1] | C₈H₁₆[7] | C₈H₁₆[3][4] |

| Molecular Weight | 112.21 g/mol [3] | 112.2126 g/mol [7] | 112.2126 g/mol [3][4] |

| SMILES | CCC(C)CC=CC[5] | CCC(C)C/C=C/C[6] | CCC(C)C/C=C\C[8] |

| InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3[1][5] | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+[6][7] | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[3][4] |

| InChIKey | VIHUHUGDEZCPDK-UHFFFAOYSA-N[1] | VIHUHUGDEZCPDK-GQCTYLIASA-N[6][7] | VIHUHUGDEZCPDK-XQRVVYSFSA-N[3][4] |

| PubChem CID | 519962[5] | 5364849[6] | 6430917[8] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. As a volatile organic compound, it is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Boiling Point | 113.0 °C (386.16 K) | |

| Melting Point | -113.3 °C (159.84 K) | |

| Refractive Index | Approximately 1.40 | |

| LogP (Octanol/Water Partition Coefficient) | 2.999 | |

| Water Solubility | ~0.17 g/L at 25°C | |

| Vapor Pressure | Not readily available | |

| Density | Not readily available |

Synthesis and Reactivity

3.1. Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. Common methods include:

-

Elimination Reactions: Dehydration of the corresponding alcohol, 5-methyl-3-heptanol, using an acid catalyst can yield this compound.

-

Catalytic Dehydrogenation: The dehydrogenation of 5-methylheptane over a suitable catalyst, such as platinum or palladium, can also produce this compound.

A generalized workflow for the synthesis of an alkene via alcohol dehydration is presented below.

3.2. Chemical Reactivity

As an alkene, this compound undergoes reactions typical of this functional group, primarily involving the carbon-carbon double bond:

-

Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) will saturate the alkene to form 5-methylheptane.

-

Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) proceeds via electrophilic addition to yield a haloalkane.

-

Oxidation: Depending on the oxidizing agent and reaction conditions, the double bond can be cleaved or converted to epoxides, diols, or other oxygenated derivatives.

-

Polymerization: Under specific catalytic conditions, this compound can undergo polymerization.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific biological activities or the involvement of this compound in defined signaling pathways relevant to drug development. Alkenes, in general, can be found as natural products and intermediates in various metabolic pathways. Some microorganisms possess the ability to biodegrade alkenes. However, no specific receptor binding or enzyme inhibition has been attributed to this compound.

Experimental Protocols

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of volatile compounds.

-

Sample Preparation: For a liquid sample like this compound, dilute with a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split, depending on the concentration.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard or a spectral library (e.g., NIST) for identification.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: As a liquid, this compound can be analyzed neat.

-

Salt Plates: Place a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.

-

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean salt plates or ATR crystal.

-

Collect the sample spectrum.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

-

Data Analysis: The positions (in cm⁻¹) of the absorption bands are correlated with specific vibrational modes of the functional groups in the molecule. For this compound, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if swallowed and enters airways. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Applications

This compound can be used as a chemical intermediate in the synthesis of other organic compounds. It also serves as a reference standard in analytical chemistry, particularly in the analysis of hydrocarbon mixtures.

References

- 1. jascoinc.com [jascoinc.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. newtowncreek.info [newtowncreek.info]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 5-methyl-2-heptene, a branched alkene with applications as a chemical intermediate and in materials science. Due to the presence of both a carbon-carbon double bond and a chiral center, this compound exists as four distinct stereoisomers. This guide details their structural differences, physicochemical properties, and outlines experimental protocols for their synthesis and characterization.

Introduction to the Stereoisomers of this compound

This compound (C₈H₁₆, molar mass: 112.21 g/mol ) is an unsaturated hydrocarbon featuring a seven-carbon chain with a methyl group at the fifth carbon and a double bond at the second carbon.[1] The presence of the double bond gives rise to geometric isomerism (cis/trans or E/Z), while the carbon atom at position 5 is a stereocenter (chiral center), leading to enantiomerism (R/S). Consequently, four stereoisomers of this compound exist:

-

(2E, 5R)-5-methyl-2-heptene

-

(2E, 5S)-5-methyl-2-heptene

-

(2Z, 5R)-5-methyl-2-heptene

-

(2Z, 5S)-5-methyl-2-heptene

The (2E, 5R) and (2E, 5S) isomers are enantiomers of each other, as are the (2Z, 5R) and (2Z, 5S) isomers. The relationship between any (E) and any (Z) isomer is that of diastereomers.

Physicochemical Properties

The stereochemical differences between the isomers of this compound influence their physical properties. While enantiomeric pairs share identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have distinct properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (E)-5-Methyl-2-heptene (trans) | (Z)-5-Methyl-2-heptene (cis) | Source(s) |

| Boiling Point (°C) | 118 | 115.2 ± 7.0 (Predicted) | [2][3] |

| Enthalpy of Vaporization (kJ/mol) | 39.3 | 32.97 | [4] |

| Kovats Retention Index (Standard non-polar column) | 774.4, 774, 775 | 784.8 | [5][6] |

Note: Specific data for each of the four individual stereoisomers is limited. The data presented for (E) and (Z) isomers generally refers to the racemic mixtures.

Experimental Protocols

Stereoselective Synthesis

3.1.1. Synthesis of (E)- and (Z)-5-Methyl-2-heptene via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] The stereochemical outcome of the Wittig reaction can be controlled by the choice of the phosphorus ylide and reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

Protocol for Wittig Reaction (General Procedure):

-

Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 1-bromopropane (B46711) to form the propyltriphenylphosphonium bromide).

-

Generation of the Ylide: Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the phosphorus ylide.

-

Reaction with the Carbonyl Compound: Add the desired aldehyde or ketone (in this case, 2-pentanone to introduce the 5-methylheptyl backbone) to the ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct is removed, often by precipitation or chromatography. The resulting alkene is then purified by distillation or column chromatography.

To synthesize the chiral variants, one would need to start with a chiral precursor, for instance, a chiral aldehyde or ketone, or employ a chiral phosphine (B1218219) ligand.

3.1.2. Enantioselective Synthesis via Asymmetric Epoxidation and Reduction

A potential route to the chiral isomers involves the Sharpless asymmetric epoxidation of a suitable allylic alcohol, followed by further transformations.[10][11][12]

Protocol for Sharpless Asymmetric Epoxidation (General Procedure):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (e.g., (E)-2-hexen-1-ol) in an anhydrous solvent like dichloromethane.

-

Addition of Reagents: Cool the solution (typically to -20 °C) and add titanium(IV) isopropoxide, followed by the chiral tartrate ester (either (+)-diethyl tartrate for one enantiomer or (-)-diethyl tartrate for the other).

-

Epoxidation: Add tert-butyl hydroperoxide (TBHP) dropwise while maintaining the low temperature.

-

Work-up and Purification: Quench the reaction, and after workup, purify the resulting chiral epoxy alcohol by column chromatography.

The resulting chiral epoxide can then be stereospecifically opened and further modified to yield the desired this compound stereoisomer.

Separation of Stereoisomers

3.2.1. Gas Chromatography (GC)

Diastereomers of this compound ((E) vs. (Z) isomers) can be separated by gas chromatography due to their different boiling points and interactions with the stationary phase. Chiral gas chromatography, employing a chiral stationary phase, is required for the separation of the enantiomers.[13][14]

Protocol for GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-1) is suitable for separating the (E) and (Z) diastereomers. For enantiomeric separation, a chiral column (e.g., based on cyclodextrin (B1172386) derivatives) is necessary.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume of the sample, typically diluted in a volatile solvent, is injected into the heated inlet.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of the isomers.

-

Detection: The mass spectrometer is used to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation and isolation of enantiomers on a larger scale.[3][15][16][17]

Protocol for Preparative Chiral HPLC:

-

Instrument: A preparative HPLC system equipped with a chiral column.

-

Chiral Stationary Phase (CSP): The choice of CSP is crucial and depends on the specific enantiomers to be separated. Polysaccharide-based CSPs are commonly used.

-

Mobile Phase: A mixture of solvents, such as hexane (B92381) and isopropanol, is typically used. The composition of the mobile phase is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used for detection.

-

Fraction Collection: Fractions corresponding to each eluting enantiomer are collected separately.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the stereoisomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C2 and C3) are diagnostic for the E/Z configuration. In general, the coupling constant between trans-vinylic protons is larger than that for cis-vinylic protons.[2] The signals for the protons on and near the chiral center (C5) will be complex due to diastereotopicity.

-

¹³C NMR: The chemical shifts of the carbons in the double bond (C2 and C3) and the carbons adjacent to the chiral center will differ between the diastereomers.[18]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the C=C double bond. The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are observed above 3000 cm⁻¹.[19]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 112, along with characteristic fragment ions resulting from the cleavage of the hydrocarbon chain.[5][20][21]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the stereoisomers and a general workflow for their synthesis and analysis.

Conclusion

The four stereoisomers of this compound present a valuable case study in stereochemistry. While quantitative data for each individual isomer is not extensively reported, established methodologies in stereoselective synthesis and chiral separation can be applied to obtain these compounds in high purity. Further research to fully characterize each stereoisomer and explore their potential applications is warranted. This guide provides a foundational framework for researchers and professionals in the chemical and pharmaceutical sciences to approach the study of these and similar chiral alkenes.

References

- 1. Buy this compound | 22487-87-2 [smolecule.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]

- 3. chiraltech.com [chiraltech.com]

- 4. datapdf.com [datapdf.com]

- 5. This compound | C8H16 | CID 5364849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-5-Methylhept-2-ene | C8H16 | CID 6430917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 13. mdpi.com [mdpi.com]

- 14. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 16. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. ymc.co.jp [ymc.co.jp]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. 2-Heptene, 5-methyl- [webbook.nist.gov]

- 21. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

Spectroscopic Analysis of 5-Methyl-2-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-2-heptene, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Isomerism

This compound (C₈H₁₆, Molar Mass: 112.21 g/mol ) is an unsaturated hydrocarbon featuring a seven-carbon chain with a double bond at the C2 position and a methyl group at the C5 position.[1][2] The presence of the double bond gives rise to cis (Z) and trans (E) geometric isomers, which exhibit distinct physical properties and spectroscopic signatures. The structure also contains a chiral center at C5, leading to (R) and (S) enantiomers for each geometric isomer. This guide will focus on the general spectroscopic features of the racemic mixture of (E) and (Z)-5-methyl-2-heptene.

Molecular Structure:

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts of the vinyl protons are particularly diagnostic for the presence of the double bond.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.3 – 5.6 | Multiplet | 2H | Vinyl protons (CH =CH ) |

| ~ 1.8 - 2.1 | Multiplet | 2H | Allylic protons (-CH₂ -CH=) |

| ~ 1.5 - 1.7 | Multiplet | 1H | Methine proton (-CH (CH₃)-) |

| ~ 1.1 - 1.4 | Multiplet | 2H | Methylene protons (-CH₂ -CH(CH₃)-) |

| ~ 0.8 - 1.0 | Multiplet | 9H | Methyl protons (3 x -CH₃ ) |

Note: The exact chemical shifts and coupling constants will vary between the (E) and (Z) isomers. A general range for the distinct vinyl proton signals is reported to be between δ 5.3–5.6 ppm.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp² hybridized carbons of the double bond are typically observed downfield.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 – 135 | Vinyl carbons (C =C ) |

| ~ 30 – 45 | Aliphatic carbons (-C H-, -C H₂-) |

| ~ 10 – 25 | Methyl carbons (-C H₃) |

Note: Specific peak assignments require spectral data for the pure isomers. A general range for the vinyl carbon signals is reported to be between δ 115–125 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are due to the C=C double bond and the C-H bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Medium | =C-H stretch (vinyl) |

| ~ 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| ~ 1640 - 1680 | Medium | C=C stretch |

| ~ 1450 - 1470 | Medium | C-H bend (scissoring) |

| ~ 1370 - 1385 | Medium | C-H bend (methyl rock) |

| ~ 650 - 1000 | Strong | =C-H bend (out-of-plane) |

A reported value for the C=C stretching vibration is 1640 cm⁻¹, and for the C-H stretch is 2960 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method.

Table 4: Prominent Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 112 | Low | [M]⁺ (Molecular Ion) |

| 97 | Medium | [M - CH₃]⁺ |

| 83 | Medium | [M - C₂H₅]⁺ |

| 69 | High | [M - C₃H₇]⁺ |

| 56 | High | [C₄H₈]⁺ (from McLafferty rearrangement) |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Note: The fragmentation pattern can vary depending on the isomer and the mass spectrometer conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FTIR):

-

Technique: Attenuated Total Reflectance (ATR) or Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample holder should be collected prior to sample analysis.

Mass Spectrometry Protocol

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-1000 ppm.

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

-

Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 200-250 °C.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-300

-

Scan Speed: 2-3 scans/second

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logic of Spectroscopic Data Interpretation.

References

An In-depth Technical Guide to 5-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Methyl-2-heptene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its molecular characteristics, detailed experimental protocols for its synthesis, and a discussion of its relevance as a chemical intermediate.

Core Molecular Information

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ . It is classified as an alkene, characterized by a carbon-carbon double bond between the second and third carbon atoms of the heptane (B126788) chain, and a methyl group attached to the fifth carbon. The presence of the double bond allows for the existence of geometric isomers, namely the (E) and (Z) or (trans) and (cis) configurations.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C₈H₁₆.[1][2] Its molecular weight is approximately 112.22 g/mol .[1][2]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] As a member of the alkene family, it undergoes typical addition reactions such as hydrogenation, hydrohalogenation, and oxidation.[1] It is generally soluble in nonpolar organic solvents and has very limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.22 g/mol | [1][2] |

| Boiling Point | 113.0 °C (calculated) | [1] |

| Melting Point | -113.3 °C (calculated) | [1] |

| Density (Specific Gravity) | 0.73 g/cm³ | [2] |

| Refractive Index | ~1.42 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.999 (calculated) | [1] |

| Water Solubility | ~0.17 g/L at 25°C (calculated) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common methods include the dehydration of a corresponding alcohol and the Wittig reaction, which offers high regioselectivity for the double bond placement.

Dehydration of 5-Methyl-2-heptanol

One synthetic route to this compound is the acid-catalyzed dehydration of 5-methyl-2-heptanol. This elimination reaction typically employs a strong acid catalyst such as sulfuric acid or phosphoric acid and heat to remove a molecule of water, forming a double bond.

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 5-methyl-2-heptanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heating: Gently heat the mixture to initiate the dehydration reaction.

-

Distillation: The lower-boiling alkene product, this compound, will distill over as it is formed. Collect the distillate.

-

Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify by fractional distillation to obtain pure this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, 3-methyl-1-pentanal would be reacted with an appropriate phosphorus ylide. This method provides excellent control over the location of the double bond.

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature to form the ylide.

-

Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath) and slowly add a solution of 3-methyl-1-pentanal in anhydrous THF.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether. Combine the organic layers.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Applications in Research and Drug Development

This compound primarily serves as a versatile chemical intermediate in organic synthesis. Its structural features, a reactive double bond and a branched alkyl chain, make it a useful building block for the synthesis of more complex molecules.

While direct applications of this compound in drug development are not widely reported, its structural motifs are present in various natural products and bioactive molecules. The branched alkyl chain can influence the lipophilicity and steric profile of a molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. Therefore, this compound can be considered a precursor for the synthesis of novel chemical entities for biological screening. A structurally related compound, 6-methyl-5-hepten-2-one, is a known intermediate in the synthesis of various compounds, including vitamins and fragrances.[3]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the double bond, as well as signals for the methyl and methylene (B1212753) groups in the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the alkene functional group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis can be reliably achieved through standard organic reactions such as alcohol dehydration and the Wittig reaction. While its direct application in drug development is not prominent, its role as a synthetic intermediate for constructing more complex molecular architectures makes it a compound of interest for researchers in organic and medicinal chemistry. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

In-depth Technical Guide on the Reactivity and Stability of 5-Methyl-2-heptene: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the chemical reactivity and stability of 5-methyl-2-heptene. Despite a comprehensive search of publicly available scientific literature, it is important to note that detailed, quantitative experimental data on the reaction kinetics and degradation pathways for this specific molecule are limited. Much of the available information is based on general principles of alkene chemistry and computational estimations.

Physicochemical and Thermodynamic Properties

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.22 g/mol .[1][2] It exists as a colorless liquid at room temperature.[1][3] The compound can exist as cis and trans stereoisomers due to the presence of the carbon-carbon double bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.22 g/mol | [1] |

| Boiling Point | 113.0 °C (calculated) | [1] |

| Melting Point | -113.3 °C (calculated) | [1] |

| Density | 0.73 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| Water Solubility | ~0.17 g/L at 25°C (calculated) | [1] |

| log P (Octanol-Water Partition Coefficient) | 2.999 (calculated) | [1] |

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Enthalpy of Formation (Gas Phase, ΔfH°) | -96.51 kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 94.26 kJ/mol | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 39.3 kJ/mol (trans isomer) | [4] |

The positive Gibbs free energy of formation suggests that this compound is thermodynamically unstable relative to its constituent elements under standard conditions.[1]

Reactivity of this compound

As an alkene, this compound undergoes a variety of addition reactions at the carbon-carbon double bond. The reactivity is dictated by the electron-rich nature of the double bond, making it susceptible to attack by electrophiles and radicals.

General Reaction Pathways

The primary reactions of this compound include:

-

Hydrogenation: The addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., platinum, palladium) yields the corresponding alkane, 5-methylheptane.[1]

-

Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) results in the formation of a haloalkane. This reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon.

-

Polymerization: Under specific conditions, such as the presence of a suitable initiator, this compound can undergo polymerization to form long hydrocarbon chains.[1]

-

Oxidation: Oxidation can lead to various products depending on the oxidizing agent and reaction conditions. For example, cleavage of the double bond can occur with strong oxidizing agents, while epoxidation can occur with peroxy acids.[1]

-

Isomerization: In the presence of acid catalysts, the double bond in this compound can migrate to other positions within the carbon chain.[1]

Experimental Protocols

Reaction Mechanisms

1. Free-Radical Addition (Anti-Markovnikov Hydrobromination)

In the presence of peroxides, the addition of HBr to this compound can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.

Caption: Free-radical addition of HBr to an alkene.

2. Ozonolysis

Ozonolysis involves the cleavage of the double bond by ozone, followed by workup to yield carbonyl compounds.

Caption: General mechanism of alkene ozonolysis.

Stability and Degradation of this compound

Specific experimental studies on the thermal and oxidative stability of this compound, including degradation products and rates, are not well-documented in the available literature. However, as a hydrocarbon with a double bond, it is expected to be susceptible to degradation under certain conditions.

-

Thermal Stability: In the absence of oxygen and catalysts, alkenes are generally stable to moderate heat. At higher temperatures, thermal cracking can occur, leading to the formation of smaller hydrocarbons.

-

Oxidative Stability: this compound is expected to be susceptible to oxidation, particularly in the presence of heat, light, and/or metal catalysts. The double bond is a likely site for initial attack by oxidizing agents, potentially leading to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids. The presence of allylic hydrogens (hydrogens on the carbon atoms adjacent to the double bond) also provides sites for radical-initiated oxidation.

Analytical Methods for Studying Reactivity and Stability

The study of the reactivity and stability of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying the volatile reactants, products, and degradation products in a mixture.[1] The mass spectra provide information about the molecular weight and fragmentation patterns of the components, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for the definitive structural characterization of starting materials and products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=C bond and the appearance of new functional groups (e.g., O-H for alcohols, C=O for carbonyls) during a reaction.

Conclusion

While the general reactivity and stability of this compound can be inferred from the established principles of alkene chemistry, there is a notable lack of specific, quantitative data and detailed experimental protocols in the publicly accessible literature. The provided information on physicochemical properties is largely based on computational estimations. For researchers and professionals in drug development requiring precise data on reaction kinetics, stability under specific stress conditions, and detailed degradation pathways, further experimental investigation would be necessary. The synthesis of this compound can be achieved through standard organic chemistry methods such as the dehydrogenation of the corresponding alcohol or elimination reactions.[1] The analysis of its reactions would rely on common analytical techniques like GC-MS, NMR, and IR spectroscopy. The provided diagrams illustrate the generally accepted mechanisms for key alkene reactions that this compound is expected to undergo.

References

Thermodynamic Properties of 5-Methyl-2-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-methyl-2-heptene. The information is compiled from computational estimations and established experimental methodologies for similar volatile organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Core Thermodynamic Data

The thermodynamic properties of this compound have been estimated using group contribution methods, primarily the Joback method.[1] These calculated values provide a foundational understanding of the molecule's energetic landscape.

Table 1: Key Thermodynamic Properties of this compound

| Property | Value | Unit | Method |

| Standard Enthalpy of Formation (Gas, ΔfH°) | -96.51 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (Gas, ΔfG°) | 94.26 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (ΔvapH°) | 32.97 | kJ/mol | Joback Method |

| Enthalpy of Fusion (ΔfusH°) | 13.15 | kJ/mol | Joback Method |

Table 2: Physical and Critical Properties of this compound

| Property | Value | Unit | Method |

| Molecular Weight | 112.21 | g/mol | |

| Normal Boiling Point (Tboil) | 386.16 | K | Joback Method |

| Melting Point (Tfus) | 159.84 | K | Joback Method |

| Critical Temperature (Tc) | 562.05 | K | Joback Method |

| Critical Pressure (Pc) | 2695.80 | kPa | Joback Method |

| Critical Volume (Vc) | 0.458 | m³/kmol | Joback Method |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 386.16 (Normal Boiling Point) | 217.94 | Joback Method |

| 562.05 (Critical Temperature) | 289.43 | Joback Method |

Experimental Protocols

Computational Estimation of Thermodynamic Properties: The Joback Method

The thermodynamic data presented in this guide were calculated using the Joback group contribution method.[1] This method estimates properties by dissecting the molecule into functional groups and summing the contributions of each group.

Methodology:

-

Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups as defined by the Joback method.

-

Group Contribution Summation: The specific values for each thermodynamic property (e.g., ΔfH°, ΔfG°, Tc, Pc, Vc, and heat capacity coefficients) associated with each group are retrieved from a database of predetermined parameters.

-

Property Calculation: The overall property of the molecule is calculated by summing the contributions of its constituent groups. For properties like the normal boiling point and critical temperature, specific equations that incorporate the sum of group contributions are used. The temperature-dependent ideal gas heat capacity is calculated using a polynomial equation where the coefficients are determined from the sum of group contributions.

Experimental Determination of Enthalpy of Formation (via Enthalpy of Combustion)

The standard enthalpy of formation of a volatile hydrocarbon like this compound can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule) to prevent its volatilization before ignition.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the capsule and the fuse wire. The standard enthalpy of combustion is then determined per mole of the sample.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

-

Measurement Runs: A three-step measurement procedure is typically employed:

-

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to establish the baseline heat flow.

-

Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan and heated under the same conditions to determine the heat flow response corresponding to a known heat capacity.

-

Sample Run: The sample pan containing this compound is heated under identical conditions.

-

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account the masses of the sample and the standard.

Experimental Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Protocol: Vapor Pressure Measurement

-

Apparatus Setup: A sample of this compound is placed in a thermostated vessel connected to a pressure measurement system.

-

Temperature and Pressure Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, at which point the vapor pressure is recorded.

-

Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

-

Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, this slope is equal to -ΔvapH°/R, where R is the ideal gas constant.

Visualizations

Electrophilic Addition of HBr to this compound

The reaction of an unsymmetrical alkene like this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition and follows Markovnikov's rule. This rule states that the hydrogen atom of the HBr will add to the carbon atom of the double bond that already has more hydrogen atoms. The mechanism involves the formation of a carbocation intermediate, with the more stable carbocation being preferentially formed.

Caption: Mechanism of electrophilic addition of HBr to this compound.

References

An In-depth Technical Guide to (Z)-5-Methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Methylhept-2-ene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its stereochemistry and functional group present opportunities for various chemical transformations. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic approaches for (Z)-5-methylhept-2-ene. The document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who may be interested in this compound as a synthetic building block or for other applications. While specific biological activity data for (Z)-5-methylhept-2-ene is not extensively documented, the broader context of volatile organic compounds (VOCs) and their potential health implications is also briefly discussed.

Structural Information

(Z)-5-Methylhept-2-ene is an acyclic alkene characterized by a seven-carbon chain with a methyl group at the fifth carbon and a cis-configured double bond between the second and third carbons.

Table 1: Structural and Identification Data for (Z)-5-Methylhept-2-ene

| Identifier | Value |

| IUPAC Name | (Z)-5-methylhept-2-ene[1] |

| Synonyms | cis-5-Methyl-2-heptene, 5-methyl-cis-2-heptene |

| Chemical Formula | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] |

| SMILES | CCC(C)C/C=C\C[1] |

| InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[1] |

| InChIKey | VIHUHUGDEZCPDK-XQRVVYSFSA-N[1] |

| CAS Number | 24608-84-2[2] |

Physicochemical Properties

The physicochemical properties of (Z)-5-methylhept-2-ene are essential for its handling, purification, and application in chemical synthesis. The following table summarizes available experimental and computed data.

Table 2: Physicochemical Properties of (Z)-5-Methylhept-2-ene

| Property | Value | Source |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Enthalpy of Vaporization (ΔvapH°) | 9.39 kcal/mol | Reid, 1972[2] |

| Kovats Retention Index (Standard non-polar) | 784.8 | NIST Mass Spectrometry Data Center[1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the vinyl protons with a coupling constant characteristic of a Z-alkene, signals for the methyl and ethyl groups, and signals for the methylene (B1212753) and methine protons.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including two in the alkene region (typically 120-140 ppm).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 112. Fragmentation patterns would likely involve cleavage at the allylic and homoallylic positions.

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a well-established area of organic chemistry. While a specific, detailed experimental protocol for (Z)-5-methylhept-2-ene is not documented in readily accessible literature, a Z-selective Wittig reaction is a highly plausible and effective method. This reaction involves the use of a non-stabilized phosphonium (B103445) ylide.[3][4]

Proposed Synthesis via Z-Selective Wittig Reaction

The synthesis of (Z)-5-methylhept-2-ene can be envisioned through the reaction of pentanal with the propylidenephosphorane ylide.

General Experimental Protocol for Z-Selective Wittig Reaction

This protocol is a general guideline and would require optimization for the specific synthesis of (Z)-5-methylhept-2-ene.

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium in hexanes)

-

Pentanal

-

Anhydrous workup and purification solvents

Procedure:

-

Ylide Formation: In a flame-dried, inert-atmosphere flask, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add a stoichiometric amount of n-butyllithium dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at room temperature for 1-2 hours.

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a stoichiometric amount of pentanal dropwise. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, cytotoxicity, or potential applications of (Z)-5-methylhept-2-ene in drug discovery. As a volatile organic compound (VOC), it belongs to a broad class of chemicals that can have various health effects upon exposure, including irritation to the eyes, nose, and throat, headaches, and in some cases, more severe long-term effects.[5][6] However, the specific toxicological profile of (Z)-5-methylhept-2-ene has not been established.

Some structurally related methylheptene derivatives are found in nature as insect pheromones, suggesting a potential role in chemical ecology.[5][7][8] This could be an area for future investigation.

Conclusion

(Z)-5-Methylhept-2-ene is a structurally defined alkene for which a limited amount of physicochemical data is available. Its synthesis can be approached through established methods for Z-selective olefination, with the Wittig reaction being a prominent example. The lack of detailed experimental and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. This guide provides a starting point for researchers interested in the synthesis and study of (Z)-5-methylhept-2-ene.

References

- 1. (Z)-5-Methylhept-2-ene | C8H16 | CID 6430917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-cis-2-heptene [webbook.nist.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 5-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 5-methyl-2-heptene. It is intended to inform researchers, scientists, and professionals in drug development about the known properties, potential hazards, and safe handling procedures for this compound. Due to the limited availability of specific toxicological data for this compound, this document also includes general protocols for safety assessment and draws comparisons with structurally similar compounds where appropriate, emphasizing the need for cautious handling.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a flammable, colorless to pale yellow liquid.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5][6] |

| Molecular Weight | 112.21 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 113.0 °C (386.16 K) (calculated) | [1] |

| Melting Point | -113.3 °C (159.84 K) (calculated) | [1] |

| Physical State | Liquid at standard temperature and pressure | [1][2] |

| Refractive Index | Approximately 1.40 (estimated) | [1] |

| Enthalpy of Vaporization | 32.97 kJ/mol (calculated) | [1] |

| Enthalpy of Fusion | 13.15 kJ/mol (calculated) | [1] |

Toxicological Data and Hazard Information

Globally Harmonized System (GHS) Classification:

While a comprehensive, officially endorsed GHS classification for this compound is not consistently available across all databases, related compounds and general knowledge of volatile hydrocarbons suggest the following potential classifications. It is crucial to consult the supplier's Safety Data Sheet (SDS) for the most current and specific GHS information.

| Hazard Class | Hazard Statement |

| Flammable Liquids | Highly flammable liquid and vapor |

| Aspiration Hazard | May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | May cause skin irritation |

| Specific target organ toxicity - single exposure | May cause respiratory irritation |

Note: This table is based on the classification of structurally similar compounds and the general hazards of volatile hydrocarbons. Always refer to the specific SDS for definitive classification.

As with most organic solvents, this compound is likely to be flammable and may pose an inhalation hazard.[2] It is advisable to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and in a well-ventilated area or under a fume hood.[2]

Experimental Protocols for Safety Assessment

Given the lack of specific toxicological data, understanding the methodologies used to generate such data is crucial for risk assessment. The following are descriptions of standard experimental protocols relevant to the safety assessment of a compound like this compound.

3.1. Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, several guidelines exist, including:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small number of animals of a single sex (typically females) in a stepwise manner.[5] The aim is to identify a dose that produces clear signs of toxicity without causing mortality, allowing for classification of the substance's toxicity.[5]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a small number of animals (typically three per step).[1] Depending on the mortality rate observed at a given dose level, the test is either stopped and the substance classified, or the test proceeds with the next dose level.[1]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a computer-assisted statistical approach that allows for the estimation of the LD50 value with a confidence interval.[1] Dosing is sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.[1]

3.2. Flash Point Determination (General Protocol)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[7] Its determination is critical for the safe handling and storage of flammable liquids.[8] There are two main methods for determining the flash point:

-

Closed-Cup Method: This method is generally preferred for its higher precision and is often used for regulatory purposes.[7][9] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.

-

Open-Cup Method: In this method, the liquid is heated in a container that is open to the atmosphere.[7] The flash point determined by this method is typically higher than that from a closed-cup method because the vapors are free to dissipate.[8]

The experimental procedure for determining the flash point involves heating the sample at a controlled rate while periodically applying an ignition source to the vapor above the liquid surface until a flash is observed.[7][10]

Safe Handling and Emergency Procedures

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a respirator with an organic vapor cartridge is recommended.

4.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from sources of ignition, including heat, sparks, and open flames.[11]

-

Take precautionary measures against static discharge.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

4.3. First Aid Measures

-